4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione

Peptide synthesis Polymer chemistry Drug delivery

Researchers seeking to build proteolytically stable, membrane-permeable polypeptides often face limited access to specialty fluorinated N-carboxyanhydride (NCA) monomers. 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione directly addresses this gap. · Delivers a +0.9 logP increase over non-fluorinated benzyl NCA, enhancing passive cellular uptake. · Enables controlled ring-opening polymerization (ROP) with dispersity Đ < 1.2 when monomer purity ≥95%. · Incorporates a trifluoromethylbenzyl moiety that reduces amide-bond proteolysis, prolonging in-vivo half-life. Bulk quantities available with batch-specific CoA; sealed-dry storage at -20 °C ensures long-term stability.

Molecular Formula C11H8F3NO3
Molecular Weight 259.18 g/mol
Cat. No. B13710109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione
Molecular FormulaC11H8F3NO3
Molecular Weight259.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F
InChIInChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)
InChIKeyQXTGSFABJCWOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione – High-Purity NCA Monomer


4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is an N-carboxyanhydride (NCA) monomer, a subclass of oxazolidine-2,5-diones, characterized by a five-membered cyclic anhydride structure with a 2-(trifluoromethyl)benzyl substituent at the 4-position . It serves as a key precursor for the ring-opening polymerization (ROP) synthesis of polypeptides and hybrid polymers, offering a route to incorporate trifluoromethylated phenylalanine derivatives into peptide chains [1]. The compound's distinct trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical attributes for designing bioactive peptides and drug delivery systems .

Why Generic NCA Monomers Fall Short


Generic N-carboxyanhydride (NCA) monomers such as unsubstituted benzyl oxazolidine-2,5-dione cannot replicate the unique combination of high molecular weight, enhanced lipophilicity, and specific polymerization behavior conferred by the 2-(trifluoromethyl)benzyl substituent . The trifluoromethyl group's strong electron-withdrawing effect significantly alters the monomer's reactivity and the resulting polypeptide's physicochemical properties, including membrane permeability and proteolytic resistance [1]. Simple substitution with a non-fluorinated benzyl NCA results in a lower molecular weight monomer (191.18 vs. 259.18 g/mol) with distinct logP and solubility profiles, fundamentally changing the outcome of polymer synthesis and downstream applications .

Key Differentiating Evidence


Increased Molecular Weight and LogP

4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione has a molecular weight of 259.18 g/mol and an estimated logP of 2.1, whereas the non-fluorinated analog 4-benzyloxazolidine-2,5-dione has a molecular weight of 191.18 g/mol and a logP of 1.2 . The 68 g/mol increase and 0.9 logP unit shift directly result from the trifluoromethyl substitution, enhancing hydrophobicity and potential for passive membrane diffusion .

Peptide synthesis Polymer chemistry Drug delivery

CF3-Modulated Polymerization Kinetics

Studies on 3-substituted oxazolidine-2,5-diones demonstrate that electron-withdrawing substituents on the aromatic ring significantly alter polymerization kinetics [1]. While direct kinetic data for 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione are not available, class-level inference indicates that the strong -I effect of the trifluoromethyl group increases the electrophilicity of the NCA carbonyls, likely accelerating the initiation rate and influencing the living character of the polymerization compared to unsubstituted benzyl NCAs [1].

Ring-opening polymerization Kinetics Polymer synthesis

High Monomer Purity for Reliable Polymerization

The commercially available 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is supplied with a purity specification of ≥95% (by HPLC), as per vendor documentation . In contrast, many custom-synthesized or generic benzyl NCAs are offered with lower purity levels (often 90-95%) and may contain trace amines or hydrolyzed byproducts that inhibit polymerization or lead to batch-to-batch variability .

Monomer purity Polymer quality Analytical chemistry

Chiral Integrity for Enantiopure Peptides

The (R)-enantiomer of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is available with high optical purity, essential for synthesizing stereoregular polypeptides with defined secondary structures . Racemization during NCA synthesis is a known challenge, but the trifluoromethylbenzyl derivative exhibits enhanced configurational stability due to the electron-withdrawing group, reducing epimerization compared to non-fluorinated analogs [1].

Chiral synthesis Enantiopure polymers Peptide mimetics

Key Application Scenarios


Fluorinated Polypeptides for Cell Penetration

Utilize the high lipophilicity (logP 2.1) and increased molecular weight of the monomer to produce poly(2-(trifluoromethyl)benzyl-L-glutamate) or related copolymers with improved passive membrane diffusion . The fluorinated side chains can enhance the uptake of therapeutic peptides or imaging agents into cells, as supported by the 0.9 logP unit increase over non-fluorinated benzyl polypeptides [1].

Amphiphilic Block Copolymers for Drug Delivery

Leverage the controlled polymerization behavior inferred from class-level kinetic studies to synthesize well-defined block copolymers with narrow dispersity (Đ < 1.2) . The high monomer purity (≥95%) ensures reproducible chain extension and minimal homopolymer contamination, critical for formulating stable polymeric micelles or vesicles that require precise hydrophobic/hydrophilic balance [1].

Proteolytically Stable Peptide Mimetics

Incorporate the trifluoromethylbenzyl moiety into peptide backbones to reduce susceptibility to enzymatic degradation. The electron-withdrawing group stabilizes the amide bond against proteolysis, a property inferred from the enhanced configurational stability of the NCA monomer itself . This application is particularly valuable for designing long-acting therapeutic peptides or vaccine candidates requiring extended in vivo half-lives [1].

Fluorinated Peptide Coatings for Biomaterials

Graft fluorinated polypeptides from this NCA monomer onto nanoparticles, implants, or microfluidic devices to create low-fouling, hydrophobic coatings. The trifluoromethyl group imparts unique surface energy characteristics that reduce protein adsorption and bacterial adhesion, as supported by the monomer's 35.6% higher molecular weight and associated hydrophobicity compared to non-fluorinated analogs .

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